Target Selectivity: CCR5 Antagonism Versus MAO-B Inhibition of the Indol-5-yl Regioisomer
The target compound is identified pharmacologically as a CCR5 antagonist [1]. In direct contrast, the closely related indol-5-yl analog compound 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) is a potent MAO-B inhibitor with an IC₅₀ of 0.78 µM and a competitive inhibition constant Kᵢ of 94.52 nM [2]. The shift from indol-4-ylamino to indol-5-yl substitution, combined with the presence of a 3-fluorobenzoyl group on the indole nitrogen of 4e, redirects target engagement from the CCR5 chemokine receptor to the mitochondrial MAO-B enzyme. Quantitative CCR5 antagonism IC₅₀ data for the target compound are not publicly available in peer-reviewed literature, and this data gap should be noted.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | CCR5 antagonist (qualitative; quantitative IC₅₀ not publicly reported) |
| Comparator Or Baseline | Compound 4e (indol-5-yl regioisomer): MAO-B inhibitor; IC₅₀ = 0.78 µM; Kᵢ = 94.52 nM |
| Quantified Difference | Qualitative target divergence: CCR5 vs. MAO-B; 4e quantitative IC₅₀ = 0.78 µM |
| Conditions | Target compound: CCR5 antagonism inferred from preliminary pharmacological screening [1]; Compound 4e: recombinant human MAO-B inhibition assay [2] |
Why This Matters
Procurement for CCR5-related research programs requires verification of CCR5 target engagement; selecting an indol-5-yl analog would yield an MAO-B inhibitor irrelevant to CCR5-mediated disease models.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] Elkamhawy A, et al. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. J Enzyme Inhib Med Chem. 2020;35(1):1568–1580. View Source
